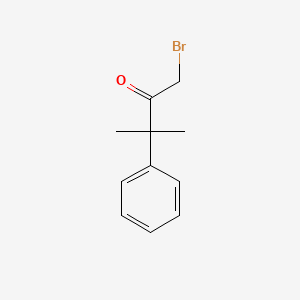
1-Bromo-3-methyl-3-phenylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-methyl-3-phenylbutan-2-one is a compound that has been investigated in various research contexts. While the provided papers do not directly discuss this specific compound, they do provide insights into related brominated organic compounds and their properties, synthesis, and applications in organic chemistry.
Synthesis Analysis
The synthesis of brominated organic compounds is a topic of interest in several studies. For instance, the preparation of 1-bromo-3-buten-2-one is described through a sequence of reactions starting from 2-butanone, indicating a multi-step synthetic approach . Similarly, the synthesis of 1-bromobutane from n-butyl alcohol using red phosphorus and liquid bromine with sulfuric acid as a catalyst demonstrates the use of halogenation reactions in organic synthesis . These methods could potentially be adapted for the synthesis of 1-Bromo-3-methyl-3-phenylbutan-2-one by considering the appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated compounds can be complex and is often studied using spectroscopic techniques. For example, the spatial structure of a related compound, (E)-1-(2-(4-Bromobutoxy)-6-hydroxy-4-methoxyphenyl-3-phenylprop-2-en-1-one, was established using IR and NMR spectroscopy and confirmed by X-ray diffraction analysis . These techniques could be employed to analyze the molecular structure of 1-Bromo-3-methyl-3-phenylbutan-2-one to determine its conformation and stereochemistry.
Chemical Reactions Analysis
Brominated compounds can participate in various chemical reactions. The autoxidation of optically active 1-bromo-2-methylbutane, for example, leads to products that retain or invert their configuration, indicating the sensitivity of these compounds to reaction conditions . The reactivity of 1-Bromo-3-methyl-3-phenylbutan-2-one could similarly be influenced by factors such as temperature, pressure, and the presence of catalysts.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated organic compounds are crucial for their application in synthesis and industry. The surface behavior of 1-bromobutane with isomeric butanol mixtures was studied to understand the thermodynamics of surface formation, which is relevant for processes like distillation and separation . The thermodynamics of 1-bromobutane and its isomers were also investigated, providing data on heat capacity, fusion parameters, and ideal-gas properties . These studies contribute to a broader understanding of how brominated compounds like 1-Bromo-3-methyl-3-phenylbutan-2-one might behave under different conditions.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
1-Bromo-3-methyl-3-phenylbutan-2-one has been investigated in the synthesis of novel compounds and their potential biological activities. For example, Yancheva et al. (2015) synthesized N-(α-bromoacyl)-α-amino esters containing this compound and evaluated their cytotoxicity, anti-inflammatory, and antibacterial activities. These compounds demonstrated low cytotoxicity and an absence of antibacterial and anti-inflammatory activity, which may be beneficial for their use in prodrugs (Yancheva et al., 2015).
Biofuel Research
In the field of biofuels, Mack et al. (2014) investigated the anti-knock properties of biofuels produced from microorganism metabolism, including 3-methyl-2-buten-1-ol and 3-methyl-3-buten-1-ol. These biofuels were evaluated for their potential as additives in spark ignition engines, indicating a broader application of bromo compounds in renewable energy sources (Mack et al., 2014).
Chemical Studies and Reactions
Studies on the chemical properties and reactions involving 1-Bromo-3-methyl-3-phenylbutan-2-one are also prevalent. Takahashi and Satoh (1976) explored the bromination of keto steroids, providing insights into the chemical behavior of brominated compounds, including those related to 1-Bromo-3-methyl-3-phenylbutan-2-one (Takahashi & Satoh, 1976).
Photolysis Studies
Coxon and Hii (1977) conducted research on the photolysis of 3,4-Epoxy-2-methyl-1-phenylbutan-1-ones, which are closely related to 1-Bromo-3-methyl-3-phenylbutan-2-one. Their study helped in understanding the stereochemistry of cyclization in such compounds (Coxon & Hii, 1977).
Fragrance Material Review
Scognamiglio et al. (2012) reviewed 3-methyl-1-phenylbutan-2-ol, a compound structurally related to 1-Bromo-3-methyl-3-phenylbutan-2-one, focusing on its use as a fragrance ingredient. This review indicates the potential application of such compounds in consumer products (Scognamiglio et al., 2012).
Propiedades
IUPAC Name |
1-bromo-3-methyl-3-phenylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-11(2,10(13)8-12)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLIUECECLLPLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-methyl-3-phenylbutan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

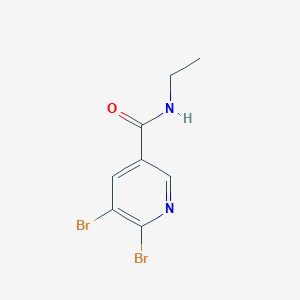
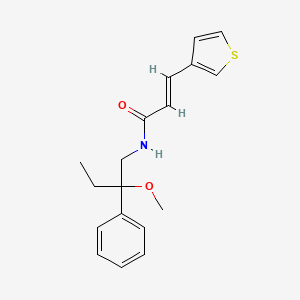
![(E)-3-(2-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime](/img/structure/B2510759.png)
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2510761.png)
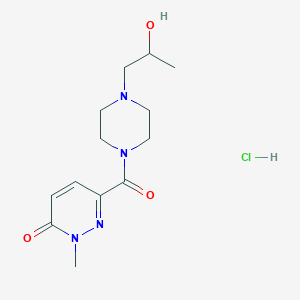
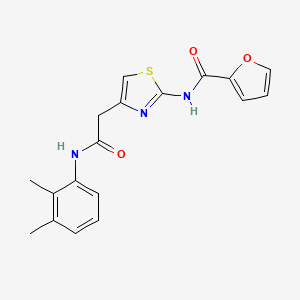
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2510765.png)
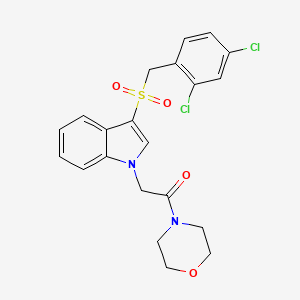
![2-(4-chlorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2510767.png)
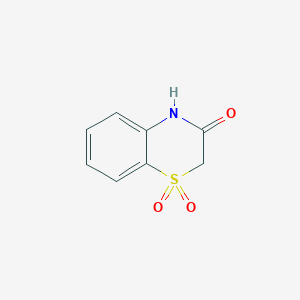
![4-fluoro-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B2510772.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-N-(1-cyano-1-methylethyl)acetamide](/img/structure/B2510775.png)
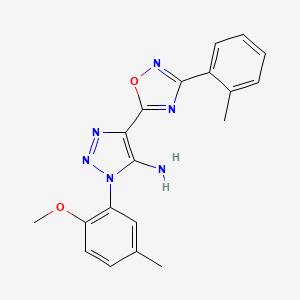
![N-(4-ethoxyphenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2510779.png)